molecular formula C19H14FN3OS B5766670 3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole

3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole

Cat. No. B5766670
M. Wt: 351.4 g/mol
InChI Key: IQUKEBUOGHNIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work through the inhibition of various enzymes and the modulation of signaling pathways. It has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis B and C viruses. In addition, it has been shown to exhibit anti-inflammatory and analgesic effects in animal models. Its anticancer properties have also been extensively studied, and it has been shown to induce apoptosis in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole in lab experiments is its broad range of biological activities. It can be used to study the inhibition of various enzymes and the modulation of signaling pathways. Its ability to inhibit the growth of microorganisms and viruses also makes it a useful tool for studying infectious diseases. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile in humans is not fully understood.

Future Directions

There are several future directions for the study of 3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the study of its potential applications in the treatment of various diseases, including cancer and infectious diseases. Its potential use as a drug delivery system is also an area of ongoing research. Finally, the safety and toxicity of this compound in humans need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction between 4-fluorobenzyl chloride and 2-furylcarboxaldehyde in the presence of sodium hydride. The resulting intermediate is then reacted with phenylhydrazine to yield the final product. Other methods include the use of different aldehydes and hydrazines as reactants.

Scientific Research Applications

3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Its ability to inhibit various enzymes, such as cyclooxygenase-2 and 5-lipoxygenase, has also been studied.

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-15-10-8-14(9-11-15)13-25-19-22-21-18(17-7-4-12-24-17)23(19)16-5-2-1-3-6-16/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUKEBUOGHNIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorobenzyl)sulfanyl]-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole

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